7-Bromo-2-methylimidazo[1,2-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a bromine atom at the 7th position and a methyl group at the 2nd position of the imidazo[1,2-a]pyrimidine ring imparts unique chemical and biological properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylimidazo[1,2-a]pyrimidine typically involves the halogenation of 2-methylimidazo[1,2-a]pyrimidine. One common method is the reaction of 2-methylimidazo[1,2-a]pyrimidine with bromine in a suitable solvent such as chloroform. The reaction proceeds with the substitution of a hydrogen atom at the 7th position by a bromine atom, forming this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-2-methylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-methylimidazo[1,2-a]pyrimidine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide, primary amines, or thiols in solvents like methanol or ethanol.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted imidazo[1,2-a]pyrimidines.
- Oxidation reactions produce N-oxides.
- Reduction reactions regenerate the parent imidazo[1,2-a]pyrimidine .
Wissenschaftliche Forschungsanwendungen
7-Bromo-2-methylimidazo[1,2-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Material Science: It is used in the development of organic semiconductors and fluorescent probes for imaging applications
Wirkmechanismus
The mechanism of action of 7-Bromo-2-methylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The bromine atom enhances the compound’s ability to form strong interactions with biological macromolecules. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the imidazo[1,2-a]pyrimidine ring .
Vergleich Mit ähnlichen Verbindungen
2-Methylimidazo[1,2-a]pyrimidine: Lacks the bromine atom and has different biological properties.
7-Chloro-2-methylimidazo[1,2-a]pyrimidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
7-Iodo-2-methylimidazo[1,2-a]pyrimidine: Contains an iodine atom, which can affect its chemical and biological behavior.
Uniqueness: 7-Bromo-2-methylimidazo[1,2-a]pyrimidine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric effects. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C7H6BrN3 |
---|---|
Molekulargewicht |
212.05 g/mol |
IUPAC-Name |
7-bromo-2-methylimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H6BrN3/c1-5-4-11-3-2-6(8)10-7(11)9-5/h2-4H,1H3 |
InChI-Schlüssel |
PSDCWZAWYGEBRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C=CC(=NC2=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.